Pyrithiamine
Pyrithiamine
A thiamine antagonist due to its inhibition of thiamine pyrophosphorylation. It is used to produce thiamine deficiency.
Brand Name:
Vulcanchem
CAS No.:
534-64-5
VCID:
VC21135141
InChI:
InChI=1S/C14H19N4O.2BrH/c1-10-12(5-7-19)4-3-6-18(10)9-13-8-16-11(2)17-14(13)15;;/h3-4,6,8,19H,5,7,9H2,1-2H3,(H2,15,16,17);2*1H/q+1;;/p-1
SMILES:
CC1=C(C=CC=[N+]1CC2=CN=C(N=C2N)C)CCO.Br.[Br-]
Molecular Formula:
C14H20Br2N4O
Molecular Weight:
420.14 g/mol
Pyrithiamine
CAS No.: 534-64-5
Cat. No.: VC21135141
Molecular Formula: C14H20Br2N4O
Molecular Weight: 420.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | A thiamine antagonist due to its inhibition of thiamine pyrophosphorylation. It is used to produce thiamine deficiency. |
|---|---|
| CAS No. | 534-64-5 |
| Molecular Formula | C14H20Br2N4O |
| Molecular Weight | 420.14 g/mol |
| IUPAC Name | 2-[1-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-methylpyridin-1-ium-3-yl]ethanol;bromide;hydrobromide |
| Standard InChI | InChI=1S/C14H19N4O.2BrH/c1-10-12(5-7-19)4-3-6-18(10)9-13-8-16-11(2)17-14(13)15;;/h3-4,6,8,19H,5,7,9H2,1-2H3,(H2,15,16,17);2*1H/q+1;;/p-1 |
| Standard InChI Key | DMVBWVASDWGFNH-UHFFFAOYSA-M |
| SMILES | CC1=C(C=CC=[N+]1CC2=CN=C(N=C2N)C)CCO.Br.[Br-] |
| Canonical SMILES | CC1=C(C=CC=[N+]1CC2=CN=C(N=C2N)C)CCO.Br.[Br-] |
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